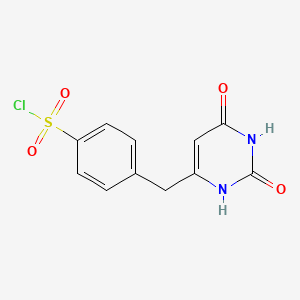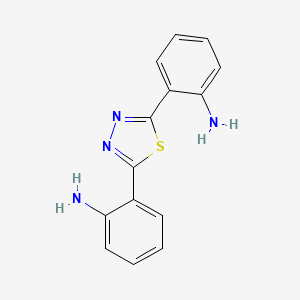
2-(1-Chloroethyl)-5-(2-methylpropyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-5-(2-methylpropyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 1-chloroethyl group and a 2-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan typically involves the chlorination of a suitable precursor followed by the introduction of the furan ring. One common method involves the reaction of 2-methylpropylfuran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the 1-chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(1-Chloroethyl)-5-(2-methylpropyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorinated group can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Ethyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
2-(1-Chloroethyl)-5-(2-methylpropyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(1-Chloroethyl)-5-(2-methylpropyl)benzene: Similar structure but with a benzene ring instead of a furan ring.
2-(1-Chloroethyl)-5-(2-methylpropyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(1-Chloroethyl)-5-(2-methylpropyl)furan is unique due to the presence of the furan ring, which imparts different chemical properties compared to its benzene and pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile compound for various applications.
属性
CAS 编号 |
917769-51-8 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-5-(2-methylpropyl)furan |
InChI |
InChI=1S/C10H15ClO/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7-8H,6H2,1-3H3 |
InChI 键 |
DAFNBKVYJGYWCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(O1)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)


![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
